molecular formula C6H4FNO2 B572881 3-Fluoro-6-oxo-1H-pyridine-2-carbaldehyde CAS No. 1227602-39-2

3-Fluoro-6-oxo-1H-pyridine-2-carbaldehyde

Cat. No. B572881
CAS RN: 1227602-39-2
M. Wt: 141.101
InChI Key: QEYPNPNQOHEGIG-UHFFFAOYSA-N
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Description

3-Fluoro-6-oxo-1H-pyridine-2-carbaldehyde is a chemical compound that is widely used in scientific research. It is a versatile building block in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 3-Fluoro-6-oxo-1H-pyridine-2-carbaldehyde is not well understood. However, it is believed to act as a nucleophile in organic reactions, which makes it a versatile building block in the synthesis of various organic compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 3-Fluoro-6-oxo-1H-pyridine-2-carbaldehyde. However, it is known to be a stable and non-toxic compound, which makes it suitable for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Fluoro-6-oxo-1H-pyridine-2-carbaldehyde in laboratory experiments is its versatility as a building block in the synthesis of various organic compounds. It is also a stable and non-toxic compound, which makes it safe to handle in the laboratory. However, one of the limitations of using this compound is its relatively high cost compared to other building blocks.

Future Directions

There are several future directions for the research and development of 3-Fluoro-6-oxo-1H-pyridine-2-carbaldehyde. One potential direction is the synthesis of novel pyridine derivatives with improved biological activities. Another potential direction is the development of new synthetic methods for the production of 3-Fluoro-6-oxo-1H-pyridine-2-carbaldehyde that are more cost-effective and environmentally friendly. Additionally, the use of 3-Fluoro-6-oxo-1H-pyridine-2-carbaldehyde in the synthesis of new materials with unique properties is another potential future direction.

Synthesis Methods

The synthesis of 3-Fluoro-6-oxo-1H-pyridine-2-carbaldehyde can be achieved through several methods. One of the most common methods involves the reaction of 3-fluoro-2-pyridinecarboxylic acid with acetic anhydride and phosphorus pentoxide. This reaction yields 3-Fluoro-6-oxo-1H-pyridine-2-carbaldehyde as a white crystalline solid.

Scientific Research Applications

3-Fluoro-6-oxo-1H-pyridine-2-carbaldehyde is widely used in scientific research as a building block in the synthesis of various organic compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It is also used as a starting material in the synthesis of pyridine derivatives, which have a wide range of biological activities.

properties

IUPAC Name

3-fluoro-6-oxo-1H-pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2/c7-4-1-2-6(10)8-5(4)3-9/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYPNPNQOHEGIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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